
Terutroban sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
テルトロバンナトリウムは、セルヴィエ研究所が開発した抗血小板剤です。これは選択的なトロンボキサンプロスタノイド受容体拮抗剤であり、経口で活性があります。 この化合物は、急性血栓性合併症の二次予防のために臨床開発中です 。 脳血管および心臓血管イベントの予防における有効性について臨床試験が行われています .
準備方法
テルトロバンナトリウムの合成には、クライスン転位、フリーデル・クラフツアシル化、ヘックカップリングなど、いくつかの重要な反応が含まれます 。 これらの反応は、テルトロバンナトリウムの複雑な分子構造を構築するために不可欠です。 テルトロバンナトリウムの工業的生産方法は広く文書化されていませんが、おそらく大規模生産に最適化された同様の合成経路が含まれています。
化学反応の分析
Key Synthetic Pathways
The total synthesis of terutroban sodium employs strategic reactions to construct its tetracyclic core and functionalize critical positions:
Claisen Rearrangement
-
The Claisen rearrangement is used to establish the allylic vinyl ether intermediate, enabling the formation of the γ,δ-unsaturated carbonyl system essential for downstream transformations .
Friedel–Crafts Acylation
-
This reaction introduces aromatic substituents to the tetralin scaffold, critical for achieving the desired electronic and steric properties. For example, Friedel–Crafts acylation with substituted benzene derivatives yields intermediates with para-substituted aryl groups .
Heck Coupling
-
A palladium-catalyzed Heck coupling efficiently forms the C–C bond between the tetralin core and a halogenated aryl group, enabling late-stage functionalization while preserving stereochemistry .
Critical Reaction Conditions
Key steps in the synthesis involve multi-component reactions and protection/deprotection strategies:
Scheme 1 (Adapted from ):
-
Reduction : NaBH₄ in MeOH reduces aldehyde 4 to alcohol 5 (92% yield).
-
Iodination : PPh₃, imidazole, and I₂ in CH₂Cl₂ convert 5 to benzyl iodide 6 (90% yield).
-
Alkylation : KHMDS mediates coupling with cyclopentenones to form 7 and 8 (62–73% yield).
-
Deprotection : TFA in acetone removes ketal groups.
-
Reductive Amination : NH₄OAc and NaBH₃CN yield primary amines.
-
Sulfonylation : 4-Chlorobenzenesulfonyl chloride forms the final sulfonamide (12% over three steps).
Scheme 2 (Adapted from ):
-
Mitsunobu reaction with 4-methoxyphenol introduces aryl ethers (>95% yield).
-
Acid hydrolysis (p-TsOH) and subsequent Boc protection/deprotection refine stereochemical outcomes.
Comparative Analysis of Synthetic Routes
The visible-light approach offers superior stereocontrol, while Heck coupling balances efficiency and scalability .
Stability and Hydration Dynamics
This compound’s anhydrous form undergoes deliquescence under humid conditions, but its dihydrate form exhibits remarkable stability. Liquid-assisted grinding and liquid-liquid interface crystallization yield the dihydrate, which resists phase changes even at 95% relative humidity .
科学的研究の応用
Secondary Prevention of Ischemic Events
The most significant application of terutroban has been in the context of secondary prevention for patients with a history of ischemic stroke or transient ischemic attacks (TIAs). The PERFORM study (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with teRutroban) was a large-scale clinical trial that compared terutroban to aspirin in preventing recurrent vascular events.
- Study Design : The trial involved 19,119 patients randomized to receive either terutroban (30 mg/day) or aspirin (100 mg/day) over a follow-up period averaging 36 months .
- Outcomes : While the study aimed to demonstrate superiority over aspirin, it was ultimately concluded that terutroban did not show significant advantages in preventing composite endpoints such as fatal and non-fatal ischemic strokes . However, it did show beneficial effects on vascular health markers like carotid intima-media thickness (CIMT), suggesting potential anti-atherosclerotic properties .
Improvement of Endothelial Function
Terutroban has also been studied for its effects on endothelial function, particularly in patients with coronary artery disease. A randomized, double-blind study evaluated the impact of terutroban on flow-mediated vasodilation (FMD):
- Results : Patients receiving terutroban demonstrated significant improvements in FMD compared to placebo, indicating enhanced endothelial function and reduced platelet aggregation induced by thromboxane A2 . This suggests that terutroban may be beneficial in managing patients at high cardiovascular risk.
Atherosclerosis Models
Preclinical research has provided insights into the mechanisms through which terutroban exerts its effects:
- Animal Studies : In various animal models, including apobec-1/LDL receptor knockout mice and cholesterol-fed rabbits, terutroban has been shown to delay atherogenesis and promote plaque stability. These studies indicated that terutroban not only halts the progression of atherosclerosis but also transforms lesions toward a more stable phenotype .
Impact on Vascular Remodeling
Research from the University of Milan highlighted that terutroban could prevent aortic hyperplasia and has positive effects on fibrotic processes, further supporting its role in retarding atherogenesis .
Comparative Efficacy
The following table summarizes key findings from studies comparing terutroban with other antiplatelet therapies:
Study Type | Treatment Comparison | Key Findings |
---|---|---|
PERFORM Study | Terutroban vs. Aspirin | No significant difference in overall efficacy but potential benefits in specific patient subsets |
Endothelial Function Study | Terutroban vs. Placebo | Significant improvement in endothelial function and reduction in platelet aggregation with terutroban |
Animal Studies | Terutroban vs. Placebo | Delayed atherogenesis and increased plaque stability |
作用機序
テルトロバンナトリウムは、トロンボキサンプロスタノイド受容体を選択的に拮抗することで効果を発揮します。 この受容体は、血小板凝集と血管収縮に関与しています。 この受容体を阻害することで、テルトロバンナトリウムはトロンボキサン誘発性の血小板凝集と血管収縮を阻止し、血栓性イベントのリスクを軽減します .
類似化合物の比較
テルトロバンナトリウムは、トロンボキサンプロスタノイド受容体を選択的に拮抗するという点でユニークです。 類似の化合物には以下が含まれます。
アスピリン: トロンボキサン産生にも影響を与える、シクロオキシゲナーゼの非選択的阻害剤。
クロピドグレル: 血小板上のP2Y12受容体を阻害する抗血小板剤。
チカグレロル: クロピドグレルとは異なる作用機序を持つ別のP2Y12受容体拮抗剤
テルトロバンナトリウムのトロンボキサンプロスタノイド受容体に対する選択的拮抗作用は、血栓性イベントの予防に有効な、ユニークで有望な化合物となっています。
類似化合物との比較
Terutroban sodium is unique in its selective antagonism of the thromboxane prostanoid receptor. Similar compounds include:
Aspirin: A non-selective inhibitor of cyclooxygenase, which also affects thromboxane production.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets.
Ticagrelor: Another P2Y12 receptor antagonist with a different mechanism of action compared to clopidogrel
This compound’s selective antagonism of the thromboxane prostanoid receptor makes it a unique and promising compound for the prevention of thrombotic events.
特性
CAS番号 |
609340-89-8 |
---|---|
分子式 |
C20H22ClNNaO4S |
分子量 |
430.9 g/mol |
IUPAC名 |
sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/t16-;/m1./s1 |
InChIキー |
DSQSIJJZFSJHEW-PKLMIRHRSA-N |
SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
異性体SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na] |
正規SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na] |
同義語 |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid; S-18204; S-18886 sodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。